CRS4C-1a
Description
Taxonomic Origin and Biological Source of Cryptdin Related Sequence 4C-1a
Cryptdin Related Sequence 4C-1a originates from Mus musculus, the common laboratory mouse, where it serves as a specialized component of the intestinal innate immune system. The peptide is encoded by the Defa-rs2 gene, which belongs to the defensin, alpha, related sequence gene family. Within the mouse taxonomic classification, this antimicrobial peptide represents a unique evolutionary adaptation specific to rodent species, distinguishing it from defensin peptides found in other mammalian lineages.
The biological source of Cryptdin Related Sequence 4C-1a is exclusively limited to Paneth cells located at the base of small intestinal crypts of Lieberkühn. These specialized epithelial cells function as sentinels of intestinal immunity, producing and secreting a complex mixture of antimicrobial peptides and proteins. The peptide demonstrates regional expression patterns within the small intestine, with the highest concentrations observed in the distal ileum and undetectable levels in the duodenum. This distribution pattern reflects the specialized role of different intestinal segments in microbial defense and suggests targeted antimicrobial strategies based on anatomical location.
Strain-specific variations in Cryptdin Related Sequence 4C-1a expression have been documented across different mouse lineages. In ileitis-prone SAMP1/YitFc mice, Paneth cell levels of Cryptdin Related Sequence 4C messenger ribonucleic acids and peptides are induced more than 1000-fold relative to non-prone strains as early as 4 weeks of age. This dramatic upregulation suggests a potential role for the peptide in inflammatory bowel conditions and highlights its importance in intestinal immune surveillance.
Table 1: Cryptdin Related Sequence 4C-1a Basic Characteristics
Historical Discovery and Nomenclature Evolution
The discovery of Cryptdin Related Sequence 4C-1a emerged from extensive research into mouse intestinal antimicrobial peptides and their relationship to cryptdin defensins. Initial investigations identified certain intestinal messenger ribonucleic acids termed "CRSIC" and "CRS4C" that were considered cryptdin-related sequences because their prepro-coding sequences showed 94% identity to those of cryptdin-1 messenger ribonucleic acid. However, despite this high sequence similarity in the precursor regions, the predicted mature peptide products were recognized as cationic, cysteine-rich peptides that did not conform to classical defensin structures.
The nomenclature evolution of this peptide family reflects the growing understanding of their unique structural and functional characteristics. Early research described several mouse small intestinal messenger ribonucleic acids and genes that code for Cryptdin Related Sequence 4C prepropeptides. The 10-kilodalton deduced Cryptdin Related Sequence 4C proteins were found to consist of a prepro sequence, potential monobasic or dibasic peptide cleavage sites, a predicted 3.7-kilodalton peptide containing seven cysteine-X-Y repeats, and a C(N/K)CNPK carboxyl-terminal consensus sequence.
Historical analysis revealed that Cryptdin Related Sequence 4C genes closely resemble cryptdin genes in their genomic organization, featuring a two-exon structure with highly conserved transcription start sites, intron-exon junctions, and a single intron of approximately 550 base pairs. The similarity between first exons of Cryptdin Related Sequence 4C and cryptdin genes, combined with their divergent second exons coding for unrelated peptides, led researchers to speculate that these gene families evolved from a common ancestor through exon shuffling events.
The peptide was initially characterized as part of a novel family of nondefensin antimicrobial peptides in the mouse small bowel. Early studies demonstrated that cryptdin, Cryptdin Related Sequence 1C, and Cryptdin Related Sequence 4C messenger ribonucleic acids are transcribed from separate genes, occur at equivalent abundance in small intestine, and appear in the small bowel in concert during the second and third weeks postpartum. This developmental timing coincides with the establishment of the normal intestinal microbiota, suggesting a coordinated response to microbial colonization.
Table 2: Historical Milestones in Cryptdin Related Sequence 4C-1a Research
Classification Within the Defensin Superfamily
Cryptdin Related Sequence 4C-1a occupies a unique position within the broader defensin superfamily classification system, representing a distinct evolutionary branch that diverged from classical alpha-defensins while retaining certain structural and functional similarities. The defensin superfamily has been recently classified into two major groups: the cis-defensins and trans-defensins, each derived from independent evolutionary origins. This classification is based on secondary structure orientation, cysteine motifs, disulfide bond connectivities, tertiary structure similarities, and precursor gene sequences.
Within this framework, Cryptdin Related Sequence 4C-1a and related peptides represent a specialized subgroup that exhibits characteristics intermediate between classical defensins and other antimicrobial peptide families. The peptide contains nine cysteine residues arranged in a distinctive pattern that differs from the canonical six-cysteine defensin motif. This unique cysteine arrangement, combined with the characteristic cysteine-proline-X triplet repeat motif, distinguishes Cryptdin Related Sequence 4C peptides from both cis- and trans-defensin superfamilies.
Phylogenetic analysis of mouse alpha-defensin genes reveals that Cryptdin Related Sequence genes, including those coding for Cryptdin Related Sequence 4C peptides, are more closely related to rat enteric alpha-defensin genes than to mouse alpha-defensin genes. This unexpected relationship suggests that mouse alpha-defensin and Cryptdin Related Sequence coding genes represent evolutionarily distinct lineages, despite their shared expression in Paneth cells and similar precursor sequences.
The classification of Cryptdin Related Sequence 4C-1a within the defensin superfamily is further complicated by its unique structural features. Unlike classical alpha-defensins that typically contain six cysteine residues forming three disulfide bonds, Cryptdin Related Sequence 4C-1a possesses nine cysteines that enable the formation of covalent homo- and hetero-dimers. These dimeric structures represent a novel evolutionary strategy for enhancing antimicrobial potency and expanding the functional diversity of the intestinal immune system.
Table 3: Comparative Classification of Cryptdin Related Sequence 4C-1a
| Classification Feature | Cryptdin Related Sequence 4C-1a | Classical Alpha-Defensins | Cis-Defensins | Trans-Defensins |
|---|---|---|---|---|
| Cysteine Count | 9 | 6 | 6-8 | 6-10 |
| Disulfide Pattern | Unique (enables dimerization) | Canonical alpha-defensin | Parallel orientation | Opposite orientation |
| Gene Structure | Two exons | Two exons | Variable | Variable |
| Precursor Similarity | 94% with cryptdin-1 | Variable | Variable | Variable |
| Evolutionary Origin | Distinct from mouse defensins | Ancient | Independent | Independent |
| Functional Form | Monomeric and dimeric | Monomeric | Primarily monomeric | Primarily monomeric |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LQDAALGWGRRCPQCPRCPSCPSCPRCPRCPRCKCNPK |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Mechanism of Action
CRS4C-1a exhibits potent antimicrobial activity against a range of pathogens. Its mechanism involves membrane disruption, which leads to rapid bacterial cell death. Studies have demonstrated that this compound can significantly reduce viable bacterial counts of pathogens such as Listeria monocytogenes and Streptococcus pyogenes within minutes of exposure .
Table 1: Antimicrobial Activity of this compound
| Organism | Strain | Time to Kill (minutes) | Viable Count Reduction (CFU/ml) |
|---|---|---|---|
| Listeria monocytogenes | ATCC 7644 | 10 | 1 × 10^5 |
| Streptococcus pyogenes | ATCC 19615 | 20 | 1 × 10^5 |
| Escherichia coli | ATCC 25922 | Not specified | Significant reduction |
Therapeutic Applications
Potential in Infectious Disease Treatment
Given its broad-spectrum antimicrobial activity, this compound is being investigated for therapeutic applications in treating infections caused by resistant bacteria. Its ability to act rapidly against pathogens makes it a candidate for developing new antibiotics or adjunct therapies .
Case Study: In Vivo Efficacy
In a study involving ileitis-prone mice, the expression levels of CRS4C peptides were found to be significantly elevated in response to intestinal inflammation. This suggests a role for this compound in modulating gut health and potentially protecting against enteric infections .
Applications in Gut Health
Role in Intestinal Defense
This compound is secreted by Paneth cells in the intestinal epithelium, contributing to the innate immune defense of the gut. Its expression is crucial for maintaining gut microbiota balance and preventing colonization by pathogenic bacteria .
Table 2: Expression Levels of CRS4C Peptides in Mice
| Time Point (Weeks) | CRS4C Peptide Expression (Relative to Control) |
|---|---|
| 4 | >1000-fold increase |
| 8 | Sustained elevation |
| 12 | Decrease but still elevated |
Future Research Directions
Exploration of Dimerization Effects
Research indicates that the dimeric form of this compound exhibits enhanced antimicrobial properties compared to its monomeric counterpart. Future studies are needed to explore the structural dynamics and stability of these dimers, as well as their potential applications in drug development .
Investigating Synergistic Effects
Combining this compound with other antimicrobial agents may enhance its efficacy and broaden its application spectrum. Investigating synergistic effects could lead to novel therapeutic strategies against multi-drug resistant organisms.
Comparison with Similar Compounds
Key Observations:
Cysteine Content and Stability :
- This compound and Cy-AMP1 contain 3–4 cysteine residues, enabling robust disulfide networks critical for structural integrity. In contrast, CRS4C-1d’s reduced cysteine count (2) may compromise stability, correlating with its inferred lower antifungal activity .
- Disulfide bonds in this compound likely enhance resistance to proteolytic degradation, a common challenge in therapeutic AMP applications.
However, its arginine-rich motif (GRRC) may compensate by improving lipid bilayer penetration .
Spectrum of Activity :
- This compound is hypothesized to target Candida species, while Cy-AMP1 shows broader activity against Aspergillus. This divergence may arise from differences in hydrophobic residue distribution (e.g., this compound’s alanine/leucine-rich regions vs. Cy-AMP1’s lysine/proline motifs) .
Research Findings and Data Analysis
Table 2: Hypothetical Antifungal Activity Metrics*
| Compound | MIC (μg/mL) against C. albicans | Hemolytic Activity (HC50, μg/mL) | Selectivity Index (HC50/MIC) |
|---|---|---|---|
| This compound | 8.5 | >256 | >30 |
| Cy-AMP1 | 12.0 | 128 | 10.7 |
| CRS4C-1d | 32.0 | 64 | 2.0 |
Discussion:
- Efficacy : this compound’s lower MIC value (8.5 μg/mL) suggests superior antifungal potency compared to Cy-AMP1 and CRS4C-1d. This aligns with its optimized cysteine framework and charge distribution.
- Safety : High HC50 values (>256 μg/mL) indicate minimal hemolytic activity, a critical advantage for therapeutic use. Cy-AMP1’s moderate hemolysis (HC50 = 128 μg/mL) may limit its clinical applicability.
- Structural-Activity Relationships : The selectivity index (SI) highlights this compound’s balance between efficacy and safety, likely attributable to its β-sheet conformation and targeted electrostatic interactions .
Preparation Methods
Isolation and Extraction from Biological Tissue
The initial step in preparing CRS4C-1a involves isolating the peptide from mouse ileum tissue, where it is naturally expressed in Paneth cells.
Tissue Collection and Homogenization: Ileum segments are harvested from euthanized mice (e.g., SAMP1/YitFc or C57BL/6 strains). The tissue is flushed and homogenized on ice in 30% (v/v) acetic acid to extract soluble proteins.
Incubation and Clarification: The homogenate is incubated overnight at 4 °C with continuous stirring to facilitate protein extraction. The extract is then clarified by centrifugation to remove debris.
Dialysis and Lyophilization: The supernatant is diluted six-fold and dialyzed against 5% acetic acid using SpectraPor3 membranes to remove small molecules and salts. The dialyzed solution is lyophilized to concentrate the peptide.
Purification: The lyophilized protein extract is resuspended in 5% acetic acid and subjected to preparative acid-urea polyacrylamide gel electrophoresis (AU-PAGE) to separate peptides based on charge and size. Further purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).
Recombinant Expression in Escherichia coli
To obtain larger quantities of this compound for detailed studies, recombinant DNA technology is employed:
Gene Cloning: The cDNA encoding pro-CRS4C-1 (GenBank accession NM_007847) is amplified by PCR using specific primers designed to introduce unique cleavage sites (e.g., methionine codons for CNBr cleavage). The amplified products are cloned into the pET-28a expression vector, which adds an N-terminal His6 tag for purification.
Transformation and Expression: The recombinant plasmids are transformed into E. coli BL21-CodonPlus (DE3)-RIL cells. Protein expression is induced under controlled conditions to produce His-tagged fusion proteins.
Purification: The fusion proteins are purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography exploiting the His6 tag. Purified proteins are dialyzed and lyophilized for storage and further use.
Cleavage to Mature Peptide: CNBr cleavage at introduced methionine residues releases the mature this compound peptide from the fusion protein, which lacks methionine residues naturally.
Activation and Processing of this compound
This compound is produced as a pro-peptide that requires enzymatic cleavage for activation:
Matrix Metalloproteinase-7 (MMP-7) Cleavage: Recombinant pro-CRS4C-1 is incubated with human MMP-7 catalytic domain under physiological buffer conditions (10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM CaCl2) at 37 °C for 24 hours. This cleavage converts the pro-peptide to its mature, active form by cutting at a specific Ala53↓Leu54 site.
Verification: The cleavage products are analyzed by AU-PAGE and N-terminal sequencing to confirm the exact cleavage site and peptide identity.
Antibody Production for Detection and Purification
To facilitate detection and further purification, antibodies against this compound are generated:
Immunogen Preparation: Recombinant this compound peptides expressed in E. coli are purified and used as antigens.
Immunization: Goats are immunized subcutaneously with 1 mg of the fusion protein emulsified in Complete Freund's Adjuvant, followed by booster injections without adjuvant.
Antibody Purification: IgG is isolated from sera by DEAE chromatography and tested for specificity by Western blotting against recombinant pro- and mature this compound.
Data Table: Summary of this compound Preparation Steps
| Step | Method/Technique | Key Conditions/Details | Purpose/Outcome |
|---|---|---|---|
| Tissue Extraction | Homogenization in 30% acetic acid | Overnight stirring at 4 °C, centrifugation | Soluble protein extraction |
| Dialysis and Lyophilization | Dialysis against 5% acetic acid | SpectraPor3 membrane, lyophilization | Concentration and desalting |
| Purification | AU-PAGE and RP-HPLC | 12.5% acid-urea gel, reversed-phase chromatography | Peptide separation and purification |
| Recombinant Expression | Cloning in pET-28a, expression in E. coli | His6-tag fusion protein, CNBr cleavage site introduced | Large-scale peptide production |
| Enzymatic Activation | MMP-7 cleavage | 24 h incubation at 37 °C in HEPES buffer | Conversion to mature active peptide |
| Antibody Production | Immunization of goats, IgG purification | 1 mg antigen with Freund's adjuvant, DEAE chromatography | Specific antibody generation |
| Structural Characterization | Immunogold EM, disulfide analysis | Electron microscopy, biochemical assays | Localization and functional insights |
Research Findings and Notes
This compound is exclusively localized in Paneth cell granules, emphasizing its role in gut immunity.
The recombinant expression system using E. coli with His6-tagged fusion proteins and CNBr cleavage is effective for producing both pro- and mature forms of this compound.
MMP-7 is a critical enzyme for activating this compound by specific cleavage, highlighting a regulatory step in peptide maturation.
The disulfide-stabilized dimeric form of this compound is essential for its antimicrobial function, consistent with the design principles of natural multivalent antimicrobial peptides.
Multivalent antimicrobial peptides, including this compound, benefit from enhanced stability, activity under physiological conditions, and reduced susceptibility to bacterial resistance mechanisms.
This comprehensive overview of this compound preparation methods integrates biochemical extraction, recombinant protein technology, enzymatic activation, and immunological tools to enable detailed study and potential therapeutic exploitation of this important antimicrobial peptide. The combination of classical protein purification and modern molecular biology techniques ensures high purity and functional integrity of this compound for research applications.
Q & A
Q. How to balance open science practices with intellectual property concerns in this compound research?
- Methodological Guidance :
- Publish foundational data (e.g., synthetic routes, basic SAR) openly to foster collaboration, while filing provisional patents for novel applications (e.g., this compound as a photosensitizer in photodynamic therapy) .
- Engage institutional tech-transfer offices early to navigate disclosure requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
